4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is an organic compound with the molecular formula C14H13ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-ethoxybenzaldehyde with phenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of 4-ethoxybenzaldehyde followed by the formylation of the resulting intermediate. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Chloro-4-ethoxyphenyl)-2-carboxyphenol.
Reduction: 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxyphenol.
Substitution: 4-(2-Amino-4-ethoxyphenyl)-2-formylphenol or 4-(2-Thio-4-ethoxyphenyl)-2-formylphenol.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol
- 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol
- 4-(2-Chloro-4-ethoxyphenyl)-2-hydroxyphenol
Uniqueness
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is unique due to the presence of the formyl group, which imparts distinct reactivity compared to similar compounds. This functional group allows for specific chemical transformations and interactions that are not possible with other related compounds.
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-9,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBXRWJRCKSYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685324 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-35-4 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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